N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine
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Overview
Description
N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with an imidazole moiety, which is further substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine typically involves multi-step organic reactions The process begins with the preparation of the imidazole ring, which is then functionalized with chlorophenyl and fluorophenyl groups The pyrimidine ring is subsequently introduced through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-4-[2-(4-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine
- N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-5-yl]pyrimidin-2-amine
Uniqueness
N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine is unique due to the specific combination of substituents on the imidazole and pyrimidine rings. This unique structure imparts distinct electronic and steric properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C23H21ClFN5 |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H21ClFN5/c1-23(2,3)30-22-26-13-12-18(27-22)20-19(14-6-10-17(25)11-7-14)28-21(29-20)15-4-8-16(24)9-5-15/h4-13H,1-3H3,(H,28,29)(H,26,27,30) |
InChI Key |
UMVLVOOKMJKGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC=CC(=N1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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